

Techniques for Assessing T-cell Response to Influenza HA (110-119)

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Compound of Interest

Compound Name: Influenza HA (110-119)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Specifically, the HA (110-119) peptide epitope is a well-characterized immunodominant region recognized by T-cells, playing a significant role in the adaptive immune response to influenza infection and vaccination. Accurate assessment of the T-cell response to this epitope is crucial for understanding disease pathogenesis, evaluating vaccine efficacy, and developing novel immunotherapies.

These application notes provide an overview and detailed protocols for key techniques used to quantify and characterize the T-cell response to the **Influenza HA (110-119)** peptide. The methodologies covered include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC Tetramer Staining, and T-cell Proliferation Assays.

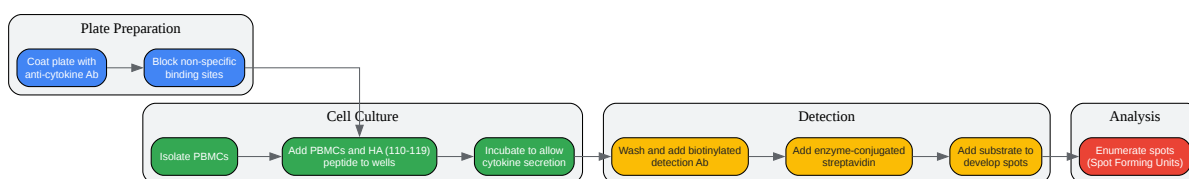
Key Experimental Techniques

A variety of methods can be employed to assess the cellular immune response to specific epitopes. The choice of technique often depends on the specific question being addressed, such as the frequency of antigen-specific T-cells, their functional capacity (e.g., cytokine production), or their proliferative potential.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2][3][4] It is particularly useful for detecting rare antigen-specific T-cell populations.

Experimental Workflow: ELISpot Assay



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Caption: Workflow of the ELISpot assay for detecting cytokine-secreting cells.

Protocol: IFN- γ ELISpot for HA (110-119) Specific T-cells

Materials:

- 96-well PVDF membrane plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- Recombinant human IFN- γ (for standard curve)

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- **Influenza HA (110-119)** peptide (e.g., SFERFEIFPKE)[5][6]
- Peripheral Blood Mononuclear Cells (PBMCs)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
- DMSO (vehicle control)

Procedure:

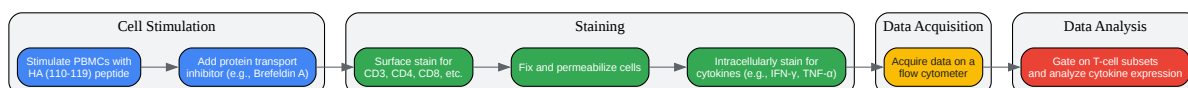
- Plate Coating: Coat the ELISpot plate wells with anti-IFN- γ capture antibody overnight at 4°C.[1][2]
- Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at room temperature.[1][2]
- Cell Plating:
 - Thaw cryopreserved PBMCs and allow them to rest overnight.[7]
 - Resuspend cells in culture medium and count viable cells.
 - Add $2-3 \times 10^5$ PBMCs per well.[8]
- Stimulation:
 - Add **Influenza HA (110-119)** peptide to the respective wells at a final concentration of 1-10 $\mu\text{g/mL}$.
 - Include a positive control (e.g., PHA at 5 $\mu\text{g/mL}$) and a negative control (DMSO vehicle).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[9]
- Detection:
 - Wash the plate to remove cells.

- Add biotinylated anti-human IFN- γ detection antibody and incubate for 2 hours at room temperature.[2]
- Wash and add streptavidin-enzyme conjugate. Incubate for 1 hour.
- Spot Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
- Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric characterization of individual T-cells. It identifies the phenotype of cytokine-producing cells (e.g., CD4⁺ or CD8⁺) and can measure the simultaneous production of multiple cytokines.[3]

Experimental Workflow: Intracellular Cytokine Staining



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Caption: Workflow for intracellular cytokine staining and flow cytometry analysis.

Protocol: ICS for HA (110-119) Specific T-cells

Materials:

- PBMCs
- **Influenza HA (110-119)** peptide
- Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin (positive control)

- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , -TNF- α , -IL-2)
- Fixation/Permeabilization buffers
- FACS tubes

Procedure:

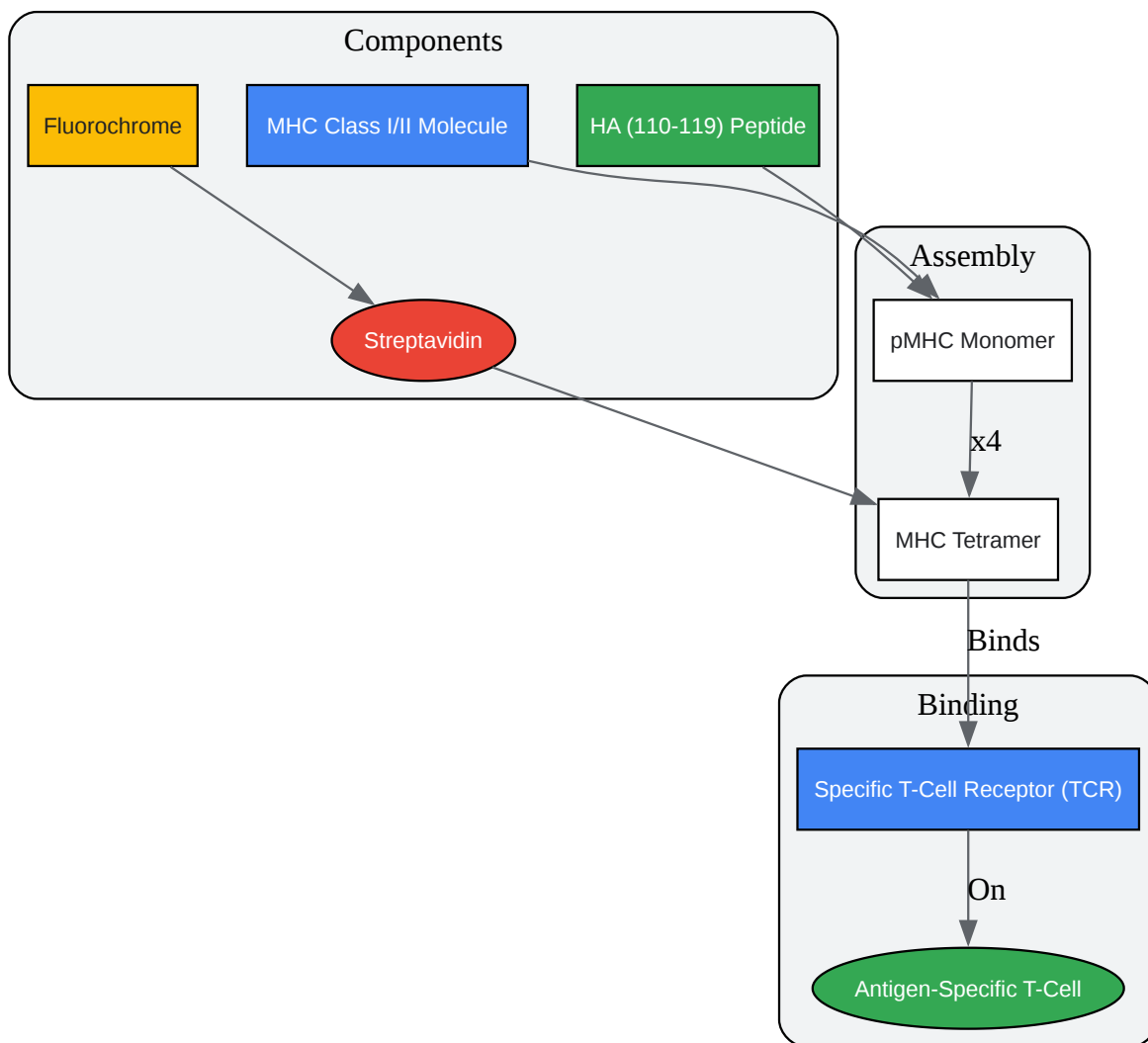
- Stimulation:
 - In a 96-well plate, add $1-2 \times 10^6$ PBMCs per well.
 - Stimulate with HA (110-119) peptide (1-10 $\mu\text{g/mL}$), positive control (SEB), or negative control (DMSO) for 1-2 hours at 37°C.[\[10\]](#)
 - Add Brefeldin A (e.g., 10 $\mu\text{g/mL}$) and Monensin and incubate for an additional 4-6 hours.[\[1\]](#)
[\[3\]](#)
- Surface Staining:
 - Wash the cells with FACS buffer (PBS + 2% FBS).
 - Stain with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.[\[10\]](#)
- Fixation and Permeabilization:
 - Wash the cells.
 - Fix the cells using a fixation buffer for 20 minutes at room temperature.[\[10\]](#)[\[11\]](#)
 - Wash and permeabilize the cells using a permeabilization buffer.[\[11\]](#)
- Intracellular Staining:

- Stain with a cocktail of intracellular cytokine antibodies (e.g., anti-IFN- γ , anti-TNF- α , anti-IL-2) for 30 minutes at room temperature in the dark.[\[10\]](#)
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
- Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte, singlet, live cell, and then CD3+ populations. Further gate on CD4+ and CD8+ T-cells to determine the percentage of cells expressing specific cytokines in response to the HA peptide.

MHC Tetramer Staining

MHC tetramer technology allows for the direct visualization and quantification of antigen-specific T-cells, regardless of their functional state.[\[12\]](#)[\[13\]](#) Fluorescently labeled MHC molecules, loaded with the specific peptide of interest (HA 110-119), bind to the T-cell receptors (TCRs) of T-cells that recognize this complex.

Logical Relationship: MHC Tetramer Staining



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Caption: Components and assembly of an MHC tetramer for T-cell detection.

Protocol: MHC Tetramer Staining for HA (110-119) Specific T-cells

Materials:

- PBMCs

- PE-conjugated MHC Class II Tetramer loaded with HA (110-119) peptide
- Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)
- Viability dye
- FACS buffer

Procedure:

- Cell Preparation: Resuspend $1-2 \times 10^6$ PBMCs in FACS buffer.
- Tetramer Staining:
 - Add the MHC tetramer to the cell suspension at the manufacturer's recommended concentration.
 - Incubate for 30-60 minutes at room temperature or 37°C in the dark.
- Surface Staining:
 - Without washing, add the cocktail of surface staining antibodies.
 - Incubate for 30 minutes at 4°C in the dark.
- Viability Staining: Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
- Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend for flow cytometry acquisition.
- Analysis: Gate on live, singlet, CD3+ lymphocytes. Within the CD4+ T-cell population, identify the percentage of cells that are positive for the HA (110-119) tetramer.

T-cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation with the HA (110-119) peptide. Proliferation can be assessed by the incorporation of a radioactive tracer ($[^3\text{H}]$ -thymidine) or by using fluorescent dyes like CFSE.

Protocol: [³H]-Thymidine Incorporation Proliferation Assay

Materials:

- PBMCs or purified CD4⁺ T-cells
- **Influenza HA (110-119)** peptide
- Antigen-Presenting Cells (APCs) (if using purified T-cells)
- [³H]-thymidine
- 96-well round-bottom plates
- Cell harvester and scintillation counter

Procedure:

- Cell Plating: Plate 2×10^5 PBMCs per well in a 96-well plate.[\[14\]](#) If using purified T-cells, plate 2×10^4 T-cells with 1.5×10^5 irradiated APCs.[\[14\]](#)[\[15\]](#)
- Stimulation: Add titrated amounts of the HA (110-119) peptide. Include positive (e.g., anti-CD3 antibody) and negative (medium alone) controls.
- Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Pulsing with [³H]-Thymidine: Add 1 μCi of [³H]-thymidine to each well and incubate for an additional 8-18 hours.[\[14\]](#)[\[15\]](#)
- Harvesting: Harvest the cells onto a filter mat using a cell harvester.
- Counting: Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM). A stimulation index (SI) can be calculated by dividing the CPM of stimulated wells by the CPM of unstimulated wells.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Representative Quantitative Data from T-cell Response Assays

Assay Type	Parameter Measured	Example Result (HA-specific response)	Unit	Reference
ELISpot	Frequency of IFN- γ secreting cells	50 - 500	SFU / 10^6 PBMCs	[1] , [2]
ICS	% of Cytokine+ CD4+ T-cells	0.05 - 2.0	% of parent gate	[7] , [10]
MHC Tetramer	% of Tetramer+ CD4+ T-cells	0.01 - 0.5	% of parent gate	[12] , [13]
Proliferation	Stimulation Index (SI)	5 - 50	Fold change over unstimulated	[14] , [15]

Note: The values presented are illustrative and can vary significantly based on the donor's immune status, the specific experimental conditions, and the influenza strain.

Conclusion

The techniques described provide a robust toolkit for the comprehensive assessment of T-cell responses to the **Influenza HA (110-119)** epitope. The ELISpot assay is ideal for high-throughput screening of the frequency of cytokine-producing cells. Intracellular cytokine staining offers a more detailed, multiparametric analysis of T-cell function and phenotype. MHC tetramer staining provides direct quantification of antigen-specific T-cells, and proliferation assays measure their expansive capacity. The selection of the most appropriate assay will depend on the specific research question. For a thorough understanding of the T-cell response, a combination of these techniques is often employed. These protocols and application notes serve as a guide for researchers to effectively design and execute experiments aimed at elucidating the role of T-cells in influenza immunity.

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